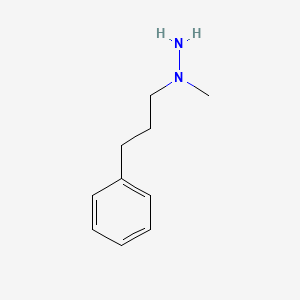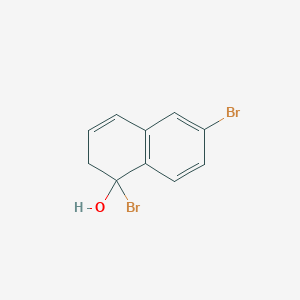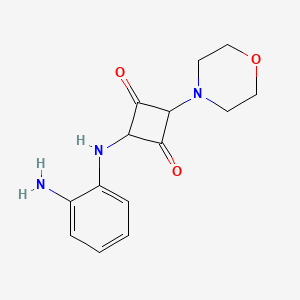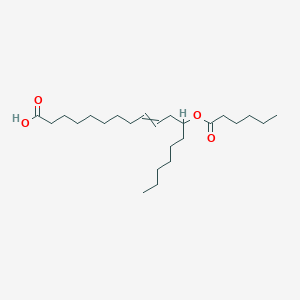![molecular formula C19H14O5 B15164213 3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid CAS No. 143378-95-4](/img/structure/B15164213.png)
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid is an organic compound that features a benzoic acid core with a naphthalen-2-yl ether substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid typically involves the following steps:
Esterification: The initial step involves the esterification of naphthalen-2-ol with acetic anhydride to form 6-(acetyloxy)naphthalen-2-ol.
Ether Formation: The next step is the formation of the ether linkage. This is achieved by reacting 6-(acetyloxy)naphthalen-2-ol with 3-hydroxybenzoic acid in the presence of a suitable base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated reactors can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The ester and ether functionalities allow it to interact with enzymes and receptors, potentially modulating biological pathways. The aromatic rings facilitate π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[6-(Hydroxy)naphthalen-2-yl]oxy}benzoic acid: Similar structure but with a hydroxyl group instead of an acetyloxy group.
3-{[6-(Methoxy)naphthalen-2-yl]oxy}benzoic acid: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid is unique due to the presence of the acetyloxy group, which can influence its reactivity and interactions. This functional group can be hydrolyzed under certain conditions, providing a versatile handle for further chemical modifications.
Propriétés
Numéro CAS |
143378-95-4 |
|---|---|
Formule moléculaire |
C19H14O5 |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
3-(6-acetyloxynaphthalen-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C19H14O5/c1-12(20)23-17-7-5-14-10-18(8-6-13(14)9-17)24-16-4-2-3-15(11-16)19(21)22/h2-11H,1H3,(H,21,22) |
Clé InChI |
IPQOHAMORBDCIV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)

![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)

![3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15164172.png)


![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)

